Octyldodecanol
Overview
Description
Mechanism of Action
Target of Action
2-Octyldodecan-1-ol, also known as Octyldodecanol, is a branched-chain primary alcohol . It is widely used in cosmetics and topical pharmaceutical formulations .
Mode of Action
It is known to be used as a medium spreading emollient in cosmetics, with an equilibrium spreading pressure of 17.0 dyne/cm . It may interact with the hexameric capsules of resorcin4arene .
Result of Action
This compound has been shown to inhibit bacterial growth by inhibiting membrane synthesis and by binding to fatty acids in the cell wall . It is generally regarded as non-toxic and non-irritant at the levels employed as an excipient .
Action Environment
This compound is used in various environments, including in cosmetics such as lipstick, or as an anti-blooming agent in face powder . It is also used in long-life materials with low release rate, such as metal, wooden and plastic construction and building materials . The efficacy and stability of this compound can be influenced by these environmental factors.
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of 2-Octyldodecan-1-ol are not well-documented. It is known to interact with various biomolecules in its applications. For instance, in cosmetics, it acts as a medium spreading emollient
Molecular Mechanism
It is known to be a medium spreading emollient , suggesting that it may interact with biomolecules in the skin to exert its effects
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2-Octyldodecan-1-ol in laboratory settings. It is known to be oxidatively stable with atmospheric oxygen under normal conditions .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 2-Octyldodecan-1-ol in animal models. It has been reported that doses of 1000 mg/kg body weight were tolerated without symptoms by pregnant rats and their offspring .
Metabolic Pathways
Branched univalent primary alcohols with longer side chains than methyl are oxidized mainly to the carbonic acid and excreted as the ester glucuronide .
Preparation Methods
Octyldodecanol is primarily produced through the Guerbet condensation of decyl alcohol . This process involves the reaction of two molecules of decyl alcohol under specific conditions to form the branched-chain alcohol. The reaction typically requires a catalyst and elevated temperatures to proceed efficiently . Industrial production methods focus on optimizing the reaction conditions to achieve high yields and purity of this compound .
Chemical Reactions Analysis
Octyldodecanol undergoes several types of chemical reactions, including:
Reduction: As a primary alcohol, this compound can be reduced to its corresponding alkane under suitable conditions.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions include octyldodecanoic acid and various substituted derivatives of this compound .
Scientific Research Applications
Octyldodecanol has a wide range of scientific research applications, including:
Cosmetics and Skincare: It acts as an emollient, moisturizer, and carrier in various formulations, improving the texture and spreadability of products
Pharmaceuticals: It is used in the formulation of transdermal delivery systems, such as nanoemulsions, to enhance the delivery of active ingredients like ceramide IIIB.
Industrial Applications: This compound serves as a solvent and wetting agent in various industrial processes, including the production of coatings and lubricants.
Comparison with Similar Compounds
Octyldodecanol is part of the Guerbet alcohols class, characterized by a branch at the β position . Similar compounds include:
Arachidyl Alcohol: A linear alcohol with the same molecular weight but a higher melting point and lower volatility compared to this compound.
Stearyl Alcohol: Another fatty alcohol used in cosmetics, known for its emollient properties but with different spreading and sensory characteristics.
This compound’s unique branched structure gives it distinct properties, such as lower melting point and better spreading ability, making it particularly suitable for use in a wide range of cosmetic and skincare products .
Properties
IUPAC Name |
2-octyldodecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20-21H,3-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEACJMVNYZDSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3036288 | |
Record name | 2-Octyl-1-dodecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3036288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Dodecanol, 2-octyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5333-42-6 | |
Record name | 2-Octyldodecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5333-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyldodecanol [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octyldodecanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14134 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Octyl-1-dodecanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2405 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Dodecanol, 2-octyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Octyl-1-dodecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3036288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-octyldodecan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.857 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTYLDODECANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461N1O614Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of octyldodecanol?
A1: this compound's molecular formula is C20H42O, and its molecular weight is 298.55 g/mol.
Q2: What are the typical sensory characteristics of this compound?
A2: Research describes this compound as having a relatively low spreadability, moderate gloss, and a tendency to leave a residue, stickiness, and oiliness on the skin.
Q3: Is this compound compatible with other cosmetic ingredients?
A3: Yes, this compound generally demonstrates good compatibility with other cosmetic ingredients. It is frequently used in formulations containing emollients, emulsifiers, and thickeners.
Q4: What are the primary applications of this compound in cosmetics?
A4: this compound is primarily used as an emollient, emulsifier, and thickener in cosmetic formulations. It helps to improve the texture, spreadability, and stability of products like creams, lotions, and lipsticks. [8], [29]
Q5: Can this compound be used in formulations for sensitive skin?
A5: While this compound is generally considered safe for cosmetic use, its suitability for sensitive skin can vary. Some individuals may experience irritation or allergic reactions. [4], [28]
Q6: What is the role of this compound in nanoemulsions?
A6: this compound can be used as an oil phase component in nanoemulsions, contributing to the formation of stable nanoscale droplets. These nanoemulsions can enhance the delivery and bioavailability of active ingredients. [6], [19], [26]
Q7: How does this compound contribute to the sensory properties of loose powder formulations?
A7: In loose powders, the choice of oil binder, including those containing this compound, influences sensory attributes. High-quality alcohol-based oil binders, like those with this compound, are reported to enhance refreshing sensations during application and promote smooth spreading on the skin. [16], [24]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.